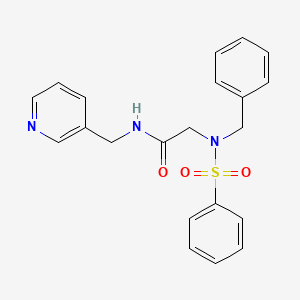
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BESG, is a chemical compound that has gained attention in scientific research due to its potential use as a tool in studying various physiological and biochemical processes. In
Mecanismo De Acción
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects by selectively inhibiting specific enzymes and receptors. In the case of FAAH, this compound binds to the enzyme's active site, preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can then exert their effects on various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce pain and inflammation in animal models. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, this compound has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity. This compound selectively inhibits specific enzymes and receptors, allowing for the study of specific physiological processes. Additionally, this compound can be synthesized in high purity, ensuring that the effects observed in experiments are due to the compound itself and not impurities.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be well-tolerated in animal models, its toxicity in humans has not been fully established. Additionally, this compound's specificity can be a limitation in some cases, as it may not allow for the study of broader physiological processes.
Direcciones Futuras
There are many potential future directions for the use of N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research. One direction is the study of this compound's effects on other physiological processes beyond pain, inflammation, and anxiety. Additionally, this compound could be used in combination with other compounds to study their combined effects on physiological processes. Finally, further research is needed to establish the safety and toxicity of this compound in humans.
Conclusion
This compound is a chemical compound that has gained attention in scientific research due to its potential use as a tool in studying various physiological and biochemical processes. Its specificity and ability to selectively inhibit specific enzymes and receptors make it a valuable tool in scientific research. Future research will likely continue to explore its potential uses and effects in various physiological processes.
Aplicaciones Científicas De Investigación
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research applications due to its ability to selectively inhibit specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the regulation of endocannabinoid signaling. This inhibition can be used to study the effects of endocannabinoids on various physiological processes such as pain, inflammation, and anxiety.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-29-21-15-13-20(14-16-21)25(30(27,28)22-11-7-4-8-12-22)18-23(26)24-17-19-9-5-3-6-10-19/h3-16H,2,17-18H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQWWFIPZCQDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-methoxyphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3466010.png)
![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3466021.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3466030.png)
![N-(2-furylmethyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3466033.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B3466048.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3466053.png)
![N-(4-methoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3466056.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B3466064.png)
![N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466079.png)
![N-(3-chlorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466084.png)
![N~2~-benzyl-N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3466091.png)


